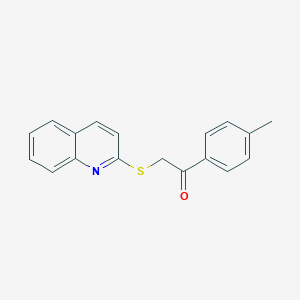
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, also known as PHP14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exerts its effects by modulating various signaling pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neurodegenerative diseases, this compound protects neurons by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and inhibits tumor growth. In neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various fields, including cancer research, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential clinical applications. Finally, studies are needed to investigate the potential synergistic effects of this compound with other compounds, which may enhance its therapeutic efficacy.
Synthesemethoden
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-phenoxyaniline with piperidine-1-carbothioamide in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, this compound has been studied for its anti-inflammatory properties, which may have potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-15-10-12-20(13-11-15)18(23)19-14-6-8-17(9-7-14)22-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWTUAYDLFXMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)



![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)